molecular formula C24H27NO B14514967 N,N-Dibenzyl-4-butoxyaniline CAS No. 63232-60-0

N,N-Dibenzyl-4-butoxyaniline

Cat. No.: B14514967
CAS No.: 63232-60-0
M. Wt: 345.5 g/mol
InChI Key: ILGQEYAMXGJZTP-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-butoxyaniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and a butoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Nucleophilic Substitution: One common method to synthesize N,N-Dibenzyl-4-butoxyaniline involves the nucleophilic substitution of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.

    Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aniline with benzyl halides.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-butoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

    N,N-Dibenzylaniline: Similar structure but lacks the butoxy group.

    N,N-Dibenzyl-4-methoxyaniline: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness: N,N-Dibenzyl-4-butoxyaniline is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

63232-60-0

Molecular Formula

C24H27NO

Molecular Weight

345.5 g/mol

IUPAC Name

N,N-dibenzyl-4-butoxyaniline

InChI

InChI=1S/C24H27NO/c1-2-3-18-26-24-16-14-23(15-17-24)25(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3

InChI Key

ILGQEYAMXGJZTP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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